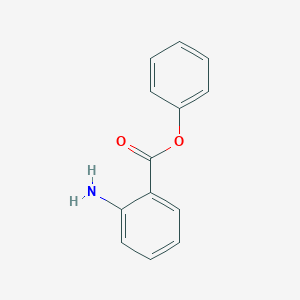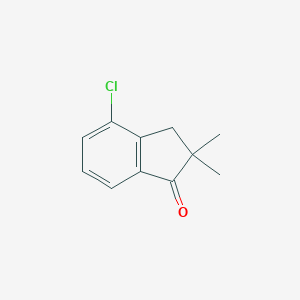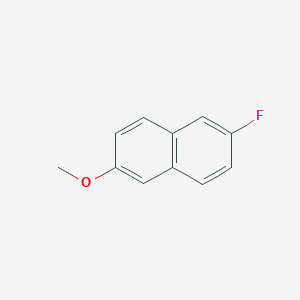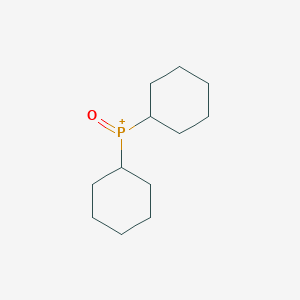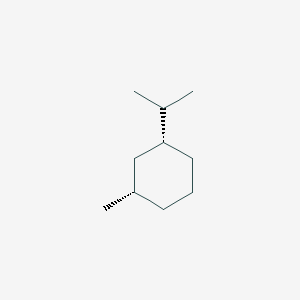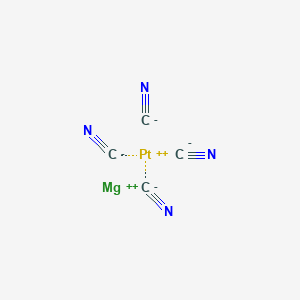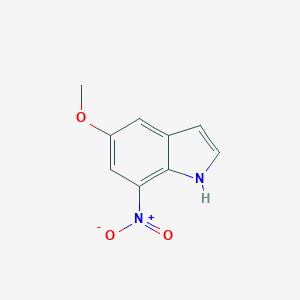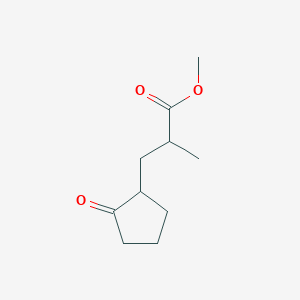
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate is a chemical compound that belongs to the family of cyclopentanone derivatives. It is widely used in scientific research as a chemical intermediate in the synthesis of various organic compounds. Its unique chemical structure makes it an important compound in the field of medicinal chemistry, as it exhibits several interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate is not fully understood. However, it is believed to act as a substrate for various enzymes in the body, leading to the formation of biologically active metabolites. It is also believed to interact with various receptors in the body, leading to the modulation of various physiological processes.
Biochemische Und Physiologische Effekte
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate exhibits several interesting biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to exhibit antitumor activity in vitro. In addition, it has been shown to modulate the activity of various enzymes and receptors in the body, leading to the modulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is relatively stable under a variety of conditions. It is also relatively inexpensive compared to other chemical intermediates. However, it has several limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively toxic, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate. One direction is to further investigate its mechanism of action and its interactions with various enzymes and receptors in the body. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, further research is needed to optimize its synthesis and purification methods, as well as to develop new synthetic routes for related compounds.
Synthesemethoden
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate can be synthesized using a variety of methods. One of the most common methods is the condensation reaction between cyclopentanone and ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the bromine atom by the enolate ion of cyclopentanone, followed by esterification of the resulting carboxylic acid with ethanol. The product is then purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate is widely used in scientific research as a chemical intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of natural products such as terpenes and steroids. It is also used in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure makes it an important compound in the field of medicinal chemistry, as it exhibits several interesting biochemical and physiological effects.
Eigenschaften
CAS-Nummer |
14128-60-0 |
|---|---|
Produktname |
Methyl 2-methyl-3-(2-oxocyclopentyl)propanoate |
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
methyl 2-methyl-3-(2-oxocyclopentyl)propanoate |
InChI |
InChI=1S/C10H16O3/c1-7(10(12)13-2)6-8-4-3-5-9(8)11/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
NQSJIAFEANFAPT-UHFFFAOYSA-N |
SMILES |
CC(CC1CCCC1=O)C(=O)OC |
Kanonische SMILES |
CC(CC1CCCC1=O)C(=O)OC |
Synonyme |
α-Methyl-2-oxocyclopentanepropionic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



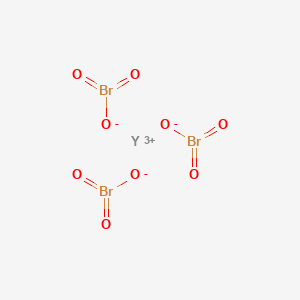
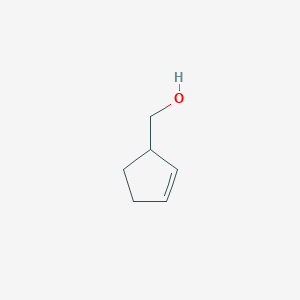
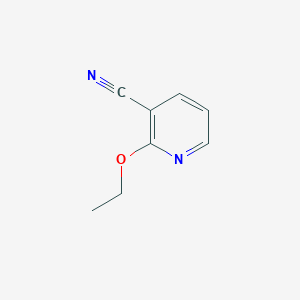
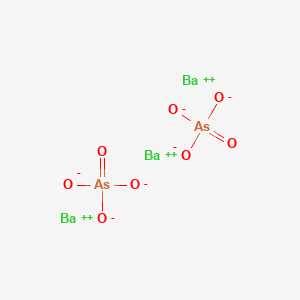
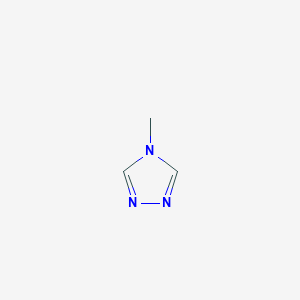
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
